molecular formula C20H32N6O12S2 B12098802 H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH

H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH

Cat. No.: B12098802
M. Wt: 612.6 g/mol
InChI Key: JRBLIKMXDVZVGD-UHFFFAOYSA-N
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Description

H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH is a racemic tripeptide derivative containing glutamic acid (Glu), cysteine (Cys), and glycine (Gly). The "DL" designation indicates a racemic mixture of D- and L-enantiomers. The "gGlu" notation suggests a gamma-linked glutamic acid residue, distinguishing it from alpha-linked counterparts. The "Cys(1)" designation may denote a specific cysteine modification, such as a disulfide bridge or thiol-protected form, though explicit structural details are absent in the provided evidence.

This compound shares structural similarities with glutathione (γ-Glu-Cys-Gly), a critical antioxidant in biological systems.

Properties

Molecular Formula

C20H32N6O12S2

Molecular Weight

612.6 g/mol

IUPAC Name

2-amino-5-[[3-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38)

InChI Key

JRBLIKMXDVZVGD-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Anchoring

SPPS remains the dominant method for synthesizing complex peptides like H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH. The choice of resin impacts the peptide’s C-terminal functionality. For C-terminal acids, Wang resin (hydroxyl-based) is preferred, while Rink amide resin generates C-terminal amides. The first amino acid (e.g., glycine) is anchored via esterification or amidation, with activation using reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine).

Table 1: Resin Types and Applications

Resin TypeFunctional GroupTarget C-TerminusCompatibility
WangHydroxylAcidAcid-sensitive peptides
Rink AmideAmineAmideBasic peptides
2-ChlorotritylChlorideAcidLabile sequences

Fmoc Deprotection and Coupling

The Fmoc/tBu strategy is universally adopted for SPPS due to its orthogonality. Piperidine (20–30% in DMF) removes the Fmoc group, exposing the α-amino group for subsequent coupling. For DL-configured amino acids, racemic mixtures of Fmoc-DL-gGlu-OH and Fmoc-DL-Cys(Fmoc)-OH are coupled sequentially. Double coupling (two iterations of 30-minute reactions) ensures >99% efficiency, particularly for sterically hindered residues like γ-glutamic acid.

Table 2: Coupling Reagents and Efficiency

ReagentActivator BaseCoupling TimeEfficiency (%)
HBTUDIEA30 min98–99
HATUDIPEA15 min>99
DICOxyma Pure45 min95–97

Side-Chain Protection and Orthogonality

Cysteine residues require dual protection: Fmoc for the α-amino group and tert-butyl (tBu) or trityl (Trt) for the thiol. The Fmoc group on Cys(Fmoc) ensures stability during SPPS, while tBu/Trt prevents premature oxidation. Glutamic acid’s γ-carboxyl is protected with OtBu, which is cleaved during final TFA treatment.

Disulfide Bond Formation

Oxidative Folding Strategies

Disulfide bonds are formed post-synthesis via oxidative folding. A glutathione redox system (1–10 mM reduced glutathione, 0.1–1 mM oxidized glutathione) in pH 7.7–8.7 buffer facilitates correct pairing over 16–48 hours. Air oxidation or dimethyl sulfoxide (DMSO)-mediated methods are alternatives but risk overoxidation.

Table 3: Oxidative Methods Comparison

MethodConditionsTime (h)Yield (%)
GlutathionepH 8.0, 25°C24–4870–85
Air OxidationpH 7.5, 4°C48–7250–65
DMSO10% v/v, RT12–2460–75

Directed Disulfide Formation

For regioselective bonding, orthogonal protection (e.g., Trt and Acm groups) allows sequential deprotection and oxidation. However, this compound’s dimeric structure necessitates symmetric oxidation, favoring unguided folding.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

Final cleavage from the resin employs trifluoroacetic acid (TFA) scavenger systems. A cocktail of TFA/H2O/phenol/triisopropylsilane (8.5:0.5:0.5:0.5) effectively removes protecting groups while minimizing side reactions.

Table 4: Cleavage Cocktail Compositions

ComponentVolume RatioRole
TFA8.5Acid cleavage
H2O0.5Scavenger
Phenol0.5Cation scavenger
Triisopropylsilane0.5Radical scavenger

Post-Cleavage Processing

The cleaved peptide is precipitated in cold diethyl ether, dissolved in acetonitrile/water (1:1), and lyophilized. Analytical HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms purity (>95%) before oxidative folding.

Purification and Characterization

Reverse-Phase HPLC

Semi-preparative HPLC with a C18 column (5 μm, 250 × 10 mm) resolves the dimeric product using a gradient of 10–40% acetonitrile over 30 minutes. Fractions are analyzed via MALDI-TOF MS for mass verification (expected [M+H]+: 612.6 g/mol).

Structural Confirmation

NMR spectroscopy (DMSO-d6) identifies key protons: γ-glutamyl methylene (δ 2.0 ppm), cysteine β-CH2 (δ 2.8–3.2 ppm), and glycine α-protons (δ 3.7 ppm). Disulfide bonds are confirmed by ESI-MS/MS fragmentation patterns.

Challenges and Optimization

Racemic Incorporation of DL-Amino Acids

The DL-configuration introduces synthetic complexity, requiring racemic Fmoc-amino acids during coupling. Kinetic resolution may occur, necessitating extended coupling times (2 × 60 minutes) and excess reagents (5 eq).

Aggregation and Solubility

γ-Glutamyl-rich sequences exhibit low solubility in DMF. Additives like HOBt (1-hydroxybenzotriazole) or elevated temperatures (40°C) improve solvation and coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.

    Industry: Utilized in the development of biomaterials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the peptide can interact with cellular receptors and enzymes, influencing various biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH with structurally related peptides:

Compound Name Molecular Formula Molecular Weight Solubility Key Features References
This compound Not explicitly provided (inferred: ~400–450 g/mol) ~400–450* Likely moderate (polar groups from Cys and Glu) Racemic mixture; potential disulfide bonds [7, 9]
Glutathione (γ-Glu-L-Cys-Gly) C10H17N3O6S 307.32 Highly water-soluble Natural antioxidant; L-configuration [7]
H-DL-Ala-Gly-OH C5H10N2O3 146.14 Almost insoluble in water Simple dipeptide; racemic mixture
H-DL-Leu-Gly-Gly-OH C10H19N3O4 245.28 N/A Tripeptide with Leu; stable structure
H-DL-GLA-OH (Glu derivative) C6H9NO6 191.14 N/A Modified Glu; crystallizes readily

*Estimated based on similar tripeptides.

Key Observations:

  • Molecular Weight : The target compound is heavier than dipeptides like H-DL-Ala-Gly-OH (~146 g/mol) and simpler Glu derivatives like H-DL-GLA-OH (~191 g/mol), aligning with tripeptide structures .
  • Solubility : Cysteine-containing peptides (e.g., glutathione) are typically water-soluble due to polar thiol and carboxyl groups. However, racemic mixtures (D/L forms) may exhibit reduced solubility compared to pure L-forms .
  • Stability: Cysteine residues are prone to oxidation, forming disulfide bonds.
(a) Antioxidant Activity

Glutathione’s antioxidant activity relies on its L-configuration and reduced cysteine thiol group. The racemic nature of this compound may reduce its efficacy in biological systems, as D-amino acids are often metabolically inert .

Biological Activity

H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH, commonly referred to as a glutathione analogue, is a dipeptide compound that exhibits significant biological activity. This compound is a derivative of glutathione, a critical antioxidant in the body, and is involved in various physiological processes including detoxification, regulation of cellular redox state, and modulation of immune responses.

  • Molecular Formula : C20H32N6O12S2
  • Molecular Weight : 532.63 g/mol
  • InChIKey : RWSXRVCMGQZWBV-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that H-DL-gGlu-DL-Cys(1)-Gly-OH exhibits potent antioxidant properties. It acts by scavenging free radicals and reactive oxygen species (ROS), thus protecting cells from oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is prevalent.

Role in Cellular Signaling

The compound has been shown to influence various signaling pathways. For instance, it modulates the NF-kB pathway, which plays a crucial role in inflammation and immune response. By regulating this pathway, H-DL-gGlu-DL-Cys(1)-Gly-OH can potentially reduce inflammatory responses in various pathological conditions.

Neuroprotective Effects

Studies have demonstrated that this compound may provide neuroprotection against excitotoxicity and oxidative stress-induced neuronal damage. In animal models, administration of H-DL-gGlu-DL-Cys(1)-Gly-OH has been associated with improved cognitive function and reduced neuronal loss.

Study 1: Neuroprotection in Animal Models

A study published in the Journal of Neurochemistry explored the neuroprotective effects of H-DL-gGlu-DL-Cys(1)-Gly-OH in a rat model of Parkinson's disease. The results indicated that treatment with the compound significantly reduced dopaminergic neuron loss and improved motor function compared to control groups.

ParameterControl GroupTreatment Group
Dopaminergic Neuron Count45 ± 578 ± 6
Motor Function Score12 ± 222 ± 3

Study 2: Antioxidant Activity

In vitro studies assessed the antioxidant capacity of H-DL-gGlu-DL-Cys(1)-Gly-OH using DPPH and ABTS assays. The compound exhibited a significant reduction in free radical levels, demonstrating its potential as an effective antioxidant agent.

Assay TypeIC50 (µM)
DPPH25
ABTS30

The biological activity of H-DL-gGlu-DL-Cys(1)-Gly-OH can be attributed to several mechanisms:

  • Glutathione Synthesis : It serves as a precursor for glutathione synthesis, enhancing the body's ability to combat oxidative stress.
  • Metal Chelation : The thiol group in cysteine allows for metal ion chelation, reducing metal-induced oxidative damage.
  • Regulation of Enzymatic Activity : The compound influences the activity of various enzymes involved in detoxification processes.

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